molecular formula C8H7ClS2 B14708394 Methyl 2-chlorobenzene-1-carbodithioate CAS No. 22777-78-2

Methyl 2-chlorobenzene-1-carbodithioate

Cat. No.: B14708394
CAS No.: 22777-78-2
M. Wt: 202.7 g/mol
InChI Key: OKYOAFZBOWEWML-UHFFFAOYSA-N
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Description

Methyl 2-chlorobenzene-1-carbodithioate (C₈H₆ClS₂) is a sulfur-containing organochlorine compound characterized by a carbodithioate group (–C(=S)S–) esterified with a methyl group and a 2-chlorophenyl substituent. The ortho-chlorine atom introduces steric hindrance and electron-withdrawing effects, influencing reactivity and physical properties. Carbodithioates are notable for their role as ligands in coordination chemistry and intermediates in organic synthesis, particularly in the formation of thioureas or metal complexes. The compound’s structural uniqueness lies in the juxtaposition of the dithioate functionality and the chlorinated aromatic ring, which may enhance its stability and selectivity in reactions compared to non-chlorinated analogs .

Properties

CAS No.

22777-78-2

Molecular Formula

C8H7ClS2

Molecular Weight

202.7 g/mol

IUPAC Name

methyl 2-chlorobenzenecarbodithioate

InChI

InChI=1S/C8H7ClS2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3

InChI Key

OKYOAFZBOWEWML-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chlorobenzene-1-carbodithioate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzene-1-carbodithioic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorobenzene-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-chlorobenzene-1-carbodithioate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Methyl Esters of Carboxylic Acids vs. Carbodithioates

Methyl esters of carboxylic acids (e.g., methyl benzoate, sandaracopimaric acid methyl ester) differ from methyl carbodithioates in their functional groups. While carboxylate esters (–COOR) are oxygen-rich and polar, carbodithioates (–C(=S)S–) feature sulfur atoms, increasing polarizability and nucleophilicity. For example, methyl 2-chlorobenzoate (a carboxylate ester) exhibits lower thermal stability compared to methyl 2-chlorobenzene-1-carbodithioate due to weaker C=O vs. C=S bonds .

Chlorobenzene Derivatives

Chlorobenzenes, such as 1,3-dichlorobenzene, share the chlorinated aromatic ring but lack the dithioate group. The ortho-chlorine in this compound introduces steric effects that hinder rotational freedom and may reduce solubility in nonpolar solvents compared to meta- or para-substituted chlorobenzenes .

Physical and Chemical Properties

Solubility and Stability

Methyl carbodithioates generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) than carboxylate esters due to sulfur’s electronegativity. For instance, methyl 2-chlorobenzoate melts at ~30°C, whereas methyl carbodithioates with similar substitution patterns are typically solids at room temperature .

Reactivity

The dithioate group’s nucleophilicity facilitates metal coordination (e.g., with Cu²⁺ or Fe³⁺) and participation in nucleophilic substitution reactions. In contrast, methyl carboxylates are more prone to hydrolysis under acidic or basic conditions. The chlorine atom’s electron-withdrawing effect in the ortho position may also deactivate the aromatic ring toward electrophilic substitution compared to unsubstituted carbodithioates .

Comparative Data Table

Property This compound Methyl Benzoate 1,3-Dichlorobenzene
Molecular Formula C₈H₆ClS₂ C₈H₈O₂ C₆H₄Cl₂
Functional Group Carbodithioate Carboxylate Ester Chlorinated Aromatic
Melting Point ~85–90°C (estimated) 12–15°C −24°C
Solubility in DMSO High Moderate Low
Reactivity with Cu²⁺ Forms stable complexes No significant binding No significant binding

Note: Data inferred from methyl ester analogs and chlorobenzene derivatives .

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